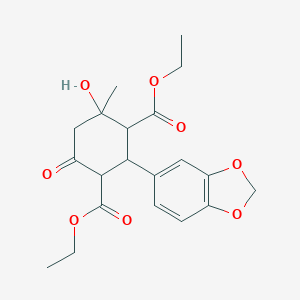
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBO is a member of the cyclohexane dicarboxylate family and has been found to exhibit a range of biological and physiological effects.
Wirkmechanismus
The mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can reduce oxidative stress and inflammation in cells, which may contribute to its potential therapeutic benefits. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to modulate the expression of various genes involved in cellular defense mechanisms, suggesting that it may have broader applications in the field of molecular biology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to be relatively non-toxic and safe for use in cell culture and animal models. However, one limitation of using Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate in lab experiments is its high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential interactions with other signaling pathways in cells. Finally, there is a need for more research on the safety and toxicity of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, particularly in human clinical trials.
Synthesemethoden
The synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves a multi-step process that includes the condensation of 3,4-methylenedioxyphenylacetic acid with diethyl oxalate, followed by the reduction of the intermediate compound and subsequent cyclization. This method has been optimized for high yields and purity, making it a reliable and efficient approach for the synthesis of Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been found to exhibit a range of biological and physiological effects, making it a promising candidate for various scientific research applications. One of the most significant areas of research involving Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Studies have shown that Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can inhibit the growth of cancer cells and reduce inflammation in the brain, suggesting that it may have potential as a treatment for these conditions.
Eigenschaften
CAS-Nummer |
6286-69-7 |
|---|---|
Produktname |
Diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Molekularformel |
C20H24O8 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
diethyl 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24O8/c1-4-25-18(22)16-12(21)9-20(3,24)17(19(23)26-5-2)15(16)11-6-7-13-14(8-11)28-10-27-13/h6-8,15-17,24H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
HSXXKYCRIUTPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC3=C(C=C2)OCO3 |
Andere CAS-Nummern |
6286-69-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



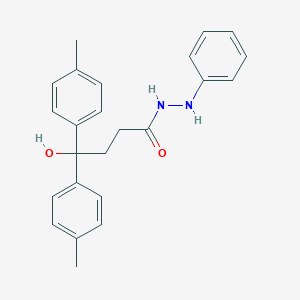
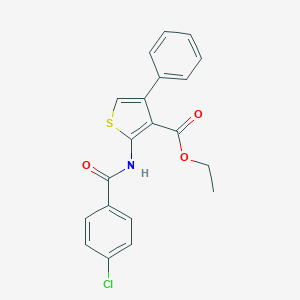

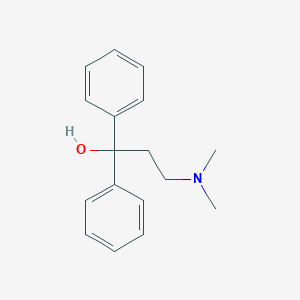
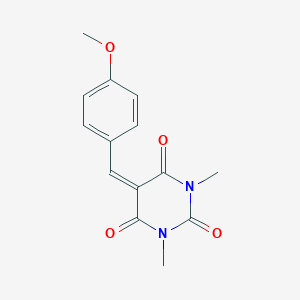
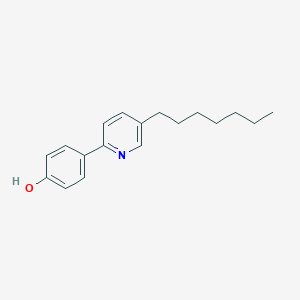
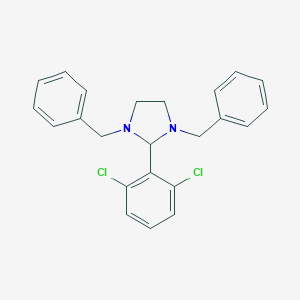
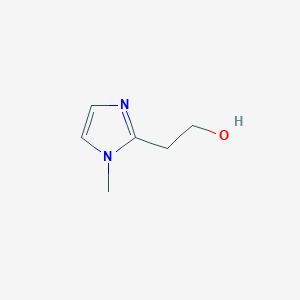
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
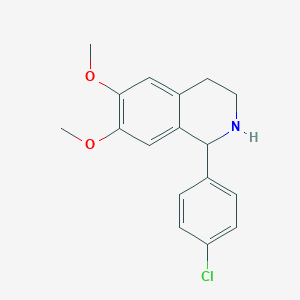
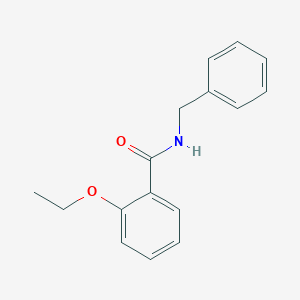
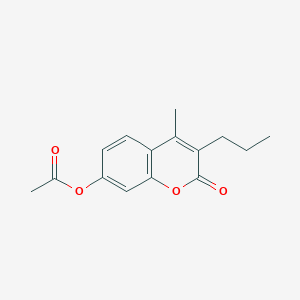
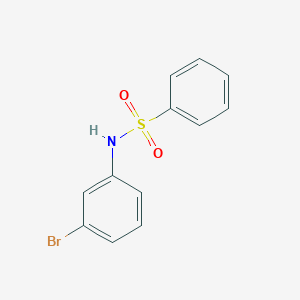
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)